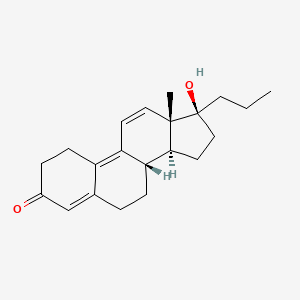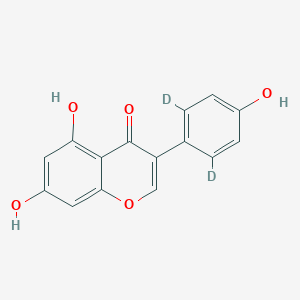
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one is a deuterated flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The incorporation of deuterium atoms into the flavonoid structure can enhance its stability and alter its metabolic pathways, making it a valuable compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves several steps. One common method is the deuteration of 4-hydroxyphenyl derivatives. The process typically starts with the reduction of [1-13C]4-nitrophenol to [1-13C]4-aminophenol using a continuous-flow hydrogenation reactor. This is followed by microwave-induced deuteration at specific positions on the aromatic ring . The resulting intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous-flow reactors and microwave-assisted reactions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one has several scientific research applications:
Chemistry: Used as a probe in nuclear magnetic resonance (NMR) spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of stable isotope-labeled compounds for various applications.
作用机制
The mechanism of action of 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and bioavailability. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cancer .
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-5,7-dihydroxychromen-4-one: A non-deuterated analogue with similar biological activities.
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxyflavone: Another deuterated flavonoid with comparable properties.
Uniqueness
The incorporation of deuterium atoms in 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one enhances its stability and alters its metabolic pathways, making it unique compared to its non-deuterated counterparts. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological systems .
属性
分子式 |
C15H10O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
3-(2,6-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D |
InChI 键 |
TZBJGXHYKVUXJN-QDNHWIQGSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])O |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)



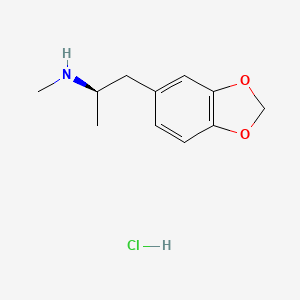
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
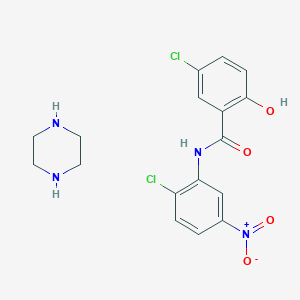
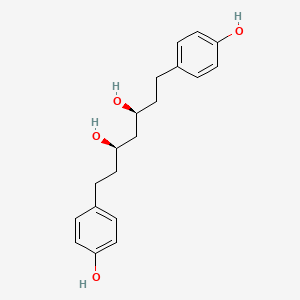
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
